(R)-1-Boc-2-Isobutylpiperazine
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Overview
Description
®-1-Boc-2-Isobutylpiperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The compound ®-1-Boc-2-Isobutylpiperazine is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an isobutyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-Isobutylpiperazine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperazine ring, which can be achieved through the cyclization of appropriate diamines.
Protection: The nitrogen atoms in the piperazine ring are protected using the tert-butoxycarbonyl (Boc) group. This step involves the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Substitution: The isobutyl group is introduced through a substitution reaction. This can be achieved by reacting the Boc-protected piperazine with an appropriate isobutyl halide (e.g., isobutyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of ®-1-Boc-2-Isobutylpiperazine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: ®-1-Boc-2-Isobutylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the attached substituents.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
®-1-Boc-2-Isobutylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents. Its piperazine ring is a common motif in many drugs, including antipsychotics and antihistamines.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. The Boc protecting group allows for selective functionalization of the piperazine ring.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of piperazine derivatives. It helps in the development of new therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Boc-2-Isobutylpiperazine depends on its specific application. In medicinal chemistry, the compound may act as a ligand for various receptors or enzymes. The Boc protecting group can be removed to expose the active piperazine moiety, which can interact with biological targets. The isobutyl group may influence the compound’s binding affinity and selectivity.
Molecular Targets and Pathways:
Receptors: The piperazine ring can interact with neurotransmitter receptors, such as serotonin and dopamine receptors.
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1-Boc-4-Isobutylpiperazine: Similar structure but with the isobutyl group attached to a different nitrogen atom.
1-Boc-2-Methylpiperazine: Similar structure but with a methyl group instead of an isobutyl group.
1-Boc-4-Methylpiperazine: Similar structure but with the methyl group attached to a different nitrogen atom.
Uniqueness: ®-1-Boc-2-Isobutylpiperazine is unique due to the specific positioning of the Boc and isobutyl groups. This configuration can influence the compound’s reactivity and interactions with biological targets. The presence of the Boc group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGGVOBNOVOVAM-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CNCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660011 |
Source
|
Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217599-13-7 |
Source
|
Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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